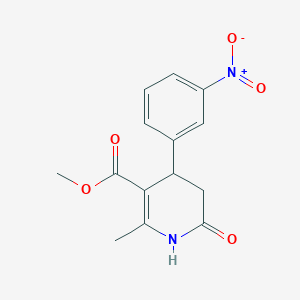
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, also known as CPP-115, is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders.
作用机制
The mechanism of action of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. This increase in GABA levels results in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide are primarily related to its ability to increase GABA levels in the brain. This increase in GABA levels can result in a decrease in neuronal excitability, which can help to reduce seizures, cravings for addictive substances, and hyperactivity in individuals with ADHD. Additionally, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been shown to have neuroprotective effects, which may be beneficial in the treatment of various neurological disorders.
实验室实验的优点和局限性
One of the main advantages of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide for lab experiments is its high yield and purity, which makes it suitable for use in various research applications. Additionally, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, making it a promising candidate for further research. However, one of the main limitations of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is its potential toxicity, which may limit its use in certain research applications.
未来方向
There are several future directions for research on N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide, including investigating its potential therapeutic applications in other neurological disorders, such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to determine the optimal dosage and administration of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide for various neurological disorders. Finally, research on the potential side effects and toxicity of N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is needed to ensure its safety for use in humans.
Conclusion:
In conclusion, N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide is a small molecule drug that has been extensively studied for its potential therapeutic applications in various neurological disorders. Its mechanism of action involves the inhibition of GABA aminotransferase, which leads to an increase in the levels of GABA in the brain. N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has several advantages for lab experiments, including its high yield and purity and extensive research on its potential therapeutic applications. However, its potential toxicity is a limitation that needs to be addressed in future research.
合成方法
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide can be synthesized using a multi-step process involving the reaction of 2-methoxy-5-nitrobenzamide with cyclopentylmagnesium bromide, followed by reduction of the resulting intermediate with lithium aluminum hydride and subsequent reaction with piperidine-1-sulfonyl chloride. The final product is obtained in high yield and purity, making it suitable for use in various research applications.
科学研究应用
N-cyclopentyl-2-methoxy-5-(1-piperidinylsulfonyl)benzamide has been extensively studied for its potential therapeutic applications in various neurological disorders, including epilepsy, addiction, and attention deficit hyperactivity disorder (ADHD). It has been shown to be a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase, which is responsible for the metabolism of GABA, a neurotransmitter that plays a key role in the regulation of neuronal excitability.
属性
IUPAC Name |
N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4S/c1-24-17-10-9-15(25(22,23)20-11-5-2-6-12-20)13-16(17)18(21)19-14-7-3-4-8-14/h9-10,13-14H,2-8,11-12H2,1H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSYRPZPMOQOQDO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCCCC2)C(=O)NC3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-methoxy-5-piperidin-1-ylsulfonylbenzamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[3-(3,5-dimethyl-4-isoxazolyl)propyl]-6-[ethyl(methyl)amino]nicotinamide](/img/structure/B4928250.png)

![N~1~-{2-[(4-methylbenzyl)thio]ethyl}-N~2~-(methylsulfonyl)-N~2~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4928255.png)
![N-ethyl-1,5-dimethyl-N-({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)-1H-pyrazole-3-carboxamide](/img/structure/B4928267.png)

![ethyl 2-(4-oxo-5-phenylthieno[2,3-d]pyrimidin-3(4H)-yl)butanoate](/img/structure/B4928276.png)
![2-[4-(4-propoxyphenyl)-1H-imidazol-1-yl]acetohydrazide](/img/structure/B4928279.png)
![2-({[(2-methoxyethyl)amino]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxamide](/img/structure/B4928292.png)

![N-{1-[1-(4-ethoxybenzyl)-4-piperidinyl]-1H-pyrazol-5-yl}-2-phenylacetamide](/img/structure/B4928300.png)
![N,N,N'-trimethyl-N'-[1-(2-phenylethyl)-4-piperidinyl]-1,2-ethanediamine](/img/structure/B4928305.png)
![4-[(4-chlorobenzyl)(methylsulfonyl)amino]-N-[2-(trifluoromethyl)phenyl]benzamide](/img/structure/B4928306.png)
![9-[4-(benzyloxy)-3-ethoxyphenyl]-3,3,6,6-tetramethyl-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B4928313.png)